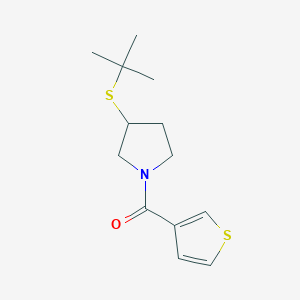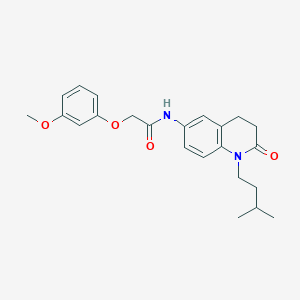
Methyl 4-(3-methoxyphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-methoxyphenyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is an ester with the chemical formula C6H5COOCH3, sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively . Its structure is C6H5−C (=O)−O−CH3 .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The molecular formula is CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used to produce triphenylmethanol via a Grignard reaction with phenylmagnesium bromide . The Grignard reaction is a very important reaction in chemistry because it facilitates the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a flash point of 77 °C / 170.6 °F .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-(3-methoxyphenyl)benzoate serves as a significant chemical intermediary in the synthesis of various compounds. Lou Hong-xiang (2012) described its role in the synthesis of bisbibenzyls, natural products known for their diverse biological activities. The synthesis process involved a condensation reaction and meticulous optimization of reaction conditions, highlighting the compound's relevance in complex organic syntheses (Lou Hong-xiang, 2012).
Photophysical Properties
The photophysical characteristics of this compound derivatives were explored by Soyeon Kim et al. (2021), who synthesized specific derivatives and investigated their luminescence properties in different solvents. This study emphasizes the compound's utility in understanding luminescence behaviors, which can be crucial for applications in material sciences and photonics (Soyeon Kim et al., 2021).
Molecular Structure and Phase Transition
In a detailed study by Fowzia S. Alamro et al. (2021), laterally di-substituted derivatives of this compound were designed and scrutinized for their mesomorphic properties. The study's findings, focusing on molecular packing, geometrical, and thermal parameters, underline the compound's significance in the field of material science, particularly in understanding phase transitions and molecular conformations (Fowzia S. Alamro et al., 2021).
Nonlinear Optical Properties
Dinyuy Emmanuel Kiven et al. (2023) conducted a thorough in silico investigation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) properties. This research highlights the potential of this compound derivatives in the development of new materials for photonics and telecommunications, underscoring the compound's relevance in the field of optical materials (Dinyuy Emmanuel Kiven et al., 2023).
Safety and Hazards
“Methyl 4-(3-methoxyphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and harmful if swallowed . It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .
Zukünftige Richtungen
The future directions for “Methyl 4-(3-methoxyphenyl)benzoate” could involve further exploration of its potential bioactive properties. For instance, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Wirkmechanismus
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .
Pharmacokinetics
MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Action Environment
The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
methyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLRMRHLVBIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)

![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)
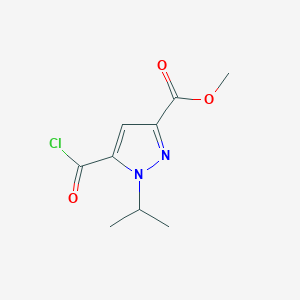
![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

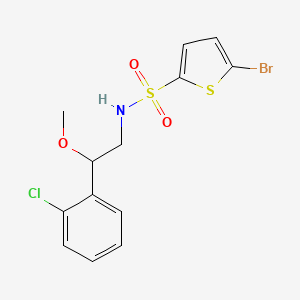
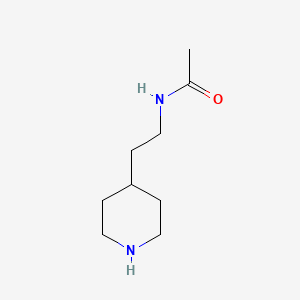

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
